3-Pyridin-3-yl thiomorpholine

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

SAR failures often trace to subtle regioisomeric impurities. The 2- vs. 3-substituted pyridinyl thiomorpholine isomers exhibit distinct exit vectors, altering binding kinetics and synthetic outcomes. - **Defined Regiochemistry**: CAS 887344-26-5 ensures the 3-(pyridin-3-yl) isomer, eliminating the risk of inactive 2-substituted analogs. - **Drug-Like Parameters**: XLogP 0.7, TPSA 50.2 Ų, one HBD, three HBAs - optimized for fragment libraries and lead optimization. - **Synthetic Versatility**: Secondary amine allows alkylation/acylation; sulfur enables tunable sulfoxide/sulfone oxidation for polarity modulation.

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS No. 887344-26-5
Cat. No. B3024175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-3-yl thiomorpholine
CAS887344-26-5
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESC1CSCC(N1)C2=CN=CC=C2
InChIInChI=1S/C9H12N2S/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2
InChIKeyVMUCLRLJLVBTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridin-3-yl Thiomorpholine: Chemical Identity and Sourcing


3-Pyridin-3-yl thiomorpholine (CAS 887344-26-5, PubChem CID 3873279) is a small-molecule heterocyclic building block composed of a thiomorpholine ring substituted at the 3-position with a pyridin-3-yl group, with a molecular formula of C9H12N2S and a molecular weight of 180.27 g/mol [1]. It is commercially available from multiple suppliers primarily as a research chemical and synthetic intermediate, typically offered at 95–98% purity [1]. Its physicochemical profile includes a computed XLogP3-AA of 0.7, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 50.2 Ų, and a single rotatable bond, placing it within favorable drug-like chemical space for fragment-based and lead-optimization programs [1].

Identity
3-(pyridin-3-yl) regioisomer for SAR-driven fragment growing
Scaffold
Chiral thiomorpholine with one undefined stereocenter at the 3-position
Profile
Moderate computed logP and elevated TPSA vs. core thiomorpholine

Why 3-Pyridin-3-yl Thiomorpholine Is Not Interchangeable


The position of the pyridine attachment on the thiomorpholine ring fundamentally alters the vector of the nitrogen lone pair, the hydrogen-bonding geometry, and the overall molecular shape presented to a biological target or a subsequent coupling reaction. A 3-pyridin-3-yl substitution, compared to the 2-substituted isomer (2-Pyridin-3-yl thiomorpholine, CAS 951623-85-1), creates a distinct spatial orientation that can be the decisive factor in fragment growing, scaffold hopping, or parallel medicinal chemistry campaigns where subtle changes in trajectory dictate binding affinity or synthetic tractability [1]. Generic substitution with core thiomorpholine or morpholine analogs would eliminate the pyridine nitrogen's ability to participate in key interactions, while substitution with other pyridinyl isomers could invert or negate target engagement, making precise procurement of the 3-(pyridin-3-yl) regioisomer a non-negotiable requirement for structure–activity relationship (SAR) reproducibility [1].

Aspect
Target
Substitute Risk
Regioisomer
3-(pyridin-3-yl) substitution
2-(pyridin-3-yl) isomer may invert pharmacophore geometry and alter SAR conclusions
Core Scaffold
Thiomorpholine with pyridine vector
Morpholine or unsubstituted thiomorpholine lacks pyridine HBA; TPSA and logP may shift significantly

Differentiation Evidence for 3-Pyridin-3-yl Thiomorpholine


Regioisomeric Identity: 3- vs. 2-Substitution

3-Pyridin-3-yl thiomorpholine (CAS 887344-26-5) is the 3-substituted regioisomer on the thiomorpholine ring, while its closest structural analog, 2-Pyridin-3-yl thiomorpholine (CAS 951623-85-1), carries the identical pyridin-3-yl group at the 2-position [1]. The two compounds share the same molecular formula (C9H12N2S) and identical molecular weight (180.27 g/mol), yet their SMILES notations are distinct: C1CSCC(N1)C2=CN=CC=C2 for the 3-substituted target versus C1CSC(CN1)C2=CN=CC=C2 for the 2-substituted isomer [1]. This positional shift relocates the basic secondary amine of the thiomorpholine ring relative to the pyridine nitrogen, altering the three-dimensional presentation of hydrogen-bond donor/acceptor pharmacophoric elements [1].

Regioisomeric Identity
Head-to-head
3-substituted vs. 2-substituted thiomorpholine; identical MW (180.27), distinct SMILES and 3D geometry
Regioisomeric identity review
Incorrect regioisomer may yield false SAR conclusions
Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

Physicochemical Profile vs. Thiomorpholine and Morpholine

Computed properties for 3-Pyridin-3-yl thiomorpholine reveal a logP (XLogP3-AA) of 0.7, a topological polar surface area (TPSA) of 50.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The regioisomer 2-Pyridin-3-yl thiomorpholine shows a computed density of 1.1±0.1 g/cm³, a boiling point of 337.2±37.0 °C at 760 mmHg, and an enthalpy of vaporization of 58.0±3.0 kJ/mol . Unsubstituted thiomorpholine (CAS 123-90-0, MW 103.19) has a TPSA of 12.0 Ų and a logP of approximately -0.1, while morpholine (CAS 110-91-8, MW 87.12) has a TPSA of 12.5 Ų and a logP of -0.86 [2]. The pyridin-3-yl substitution therefore introduces a >4-fold increase in TPSA and shifts logP by approximately 0.8–1.6 log units relative to the unsubstituted cores, significantly altering membrane permeability and solubility profiles [1][2].

Physicochemical Profile
Cross-study comparable
TPSA 50.2 Ų, XLogP3-AA 0.7; ~4.2× TPSA vs. core thiomorpholine (12.0 Ų)
Property shift vs. core scaffolds
Computed properties; experimental validation recommended
Physicochemical Profiling Lead Optimization Drug Design

Commercial Purity Comparison

3-Pyridin-3-yl thiomorpholine is routinely supplied at a minimum purity specification of 95% (AKSci) to 98% (MolCore, Leyan) . In contrast, unsubstituted thiomorpholine is commonly available at ≥98% purity from bulk suppliers, while morpholine is offered at ≥99% purity [1]. The slightly lower purity specification for the target compound reflects its more complex synthesis and the absence of large-scale industrial production, which is typical for specialized heterocyclic building blocks used in early-stage research rather than late-stage manufacture .

Commercial Purity
Reported
95–98%
Research-grade procurement context
Vendor specification; repurification may be required for ultra-high purity needs
Synthetic Chemistry Procurement Specification Quality Control

Chiral Building Block vs. Achiral Cores

3-Pyridin-3-yl thiomorpholine possesses a single undefined stereocenter at the 3-position of the thiomorpholine ring, as confirmed by its PubChem-computed stereocenter count of 1 (undefined) [1]. This is in contrast to unsubstituted thiomorpholine, which is achiral (zero stereocenters), and 2-substituted thiomorpholine analogs, which similarly have one stereocenter but with the chiral center located at a different ring position [1][2]. The presence of a defined chiral center accessible through enantioselective synthesis or chiral resolution creates an additional dimension of chemical space exploration, enabling the procurement and screening of enantiomerically enriched material for stereospecific target engagement [1].

Chiral Center
Class-level
1 undefined stereocenter at 3-position vs. 0 in unsubstituted thiomorpholine
Stereochemical control context
Enantiomer separation or asymmetric synthesis required for stereospecific studies
Stereochemistry Fragment Library Design Medicinal Chemistry

Application Scenarios for 3-Pyridin-3-yl Thiomorpholine


Fragment Screening with Pyridine-3D Building Blocks

3-Pyridin-3-yl thiomorpholine, with its moderate logP (0.7), TPSA (50.2 Ų), single HBD, three HBA, and one stereocenter, meets multiple criteria for fragment library inclusion. It provides a pyridine nitrogen as a hydrogen-bond acceptor and a secondary amine as a donor, within a partially saturated, three-dimensional thiomorpholine scaffold [1]. Its regioisomeric identity (3-substituted, not 2-substituted) defines a specific exit vector for fragment growing or merging, making it a defined chemical probe for targets where this vector is required [1].

Scaffold Hopping for Kinase and GPCR Targets

The pyridin-3-yl group is a privileged fragment in kinase and GPCR drug discovery, frequently engaging the hinge region or allosteric sites. Coupling this moiety to a thiomorpholine ring at the 3-position generates a chiral secondary amine that can be further functionalized via alkylation, acylation, or sulfonylation. The compound serves as a versatile intermediate for parallel library synthesis, where access to the correct regioisomer (3-substituted) is essential to avoid the inactive 2-substituted analog and ensure reproducible SAR [1].

Enantioselective Synthesis of Chiral Candidates

The undefined stereocenter at the 3-position of the thiomorpholine ring enables the preparation of enantiomerically pure intermediates through chiral resolution or asymmetric synthesis [1]. This is particularly relevant for programs developing stereospecific inhibitors where the (R)- and (S)-enantiomers may exhibit divergent potency, selectivity, or pharmacokinetic profiles. Procurement of the racemic building block is the first step toward enantiopure lead compounds [1].

Thiomorpholine Sulfur Oxidation-State Tuning

The sulfur atom in the thiomorpholine ring can be selectively oxidized to the sulfoxide or sulfone, providing a handle for tuning polarity, hydrogen-bonding capacity, and metabolic stability [1]. This chemical feature distinguishes thiomorpholines from morpholine analogs and enables the generation of tool compounds with graded physicochemical properties for target validation studies [1].

Application
Selection Property
Validation Focus
Fragment Screening
Pyridine-3D building block fit
TPSA, logP, HBD/HBA, and stereocenter review
Scaffold Hopping (Kinase/GPCR)
Regioisomeric identity at 3-position
SAR reproducibility and exit-vector confirmation
Enantioselective Synthesis
Chiral center at thiomorpholine 3-position
Enantiomer separation and stereospecific assay context
Sulfur Oxidation-State Tuning
Thiomorpholine S-oxidation capacity
Polarity and metabolic stability property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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